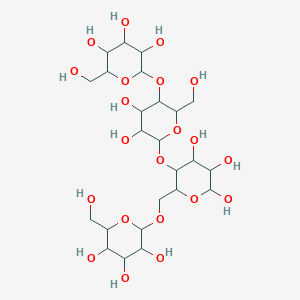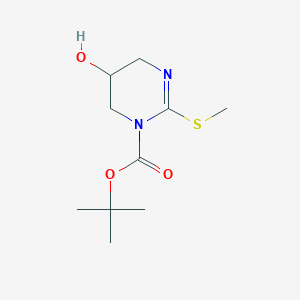
a-D-Galactosyl-mannotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Galactosyl-mannotriose: is a trisaccharide composed of one galactose and three mannose units It is a type of galactomannan, which is a polysaccharide consisting of a mannose backbone with galactose side groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Galactosyl-mannotriose typically involves enzymatic methods. Enzymes such as β-mannanase, β-mannosidase, and α-galactosidase are used to hydrolyze mannans into their constituent sugars . The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of microorganisms that produce the necessary enzymes. The process involves culturing these microorganisms in a controlled environment, followed by the extraction and purification of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: a-D-Galactosyl-mannotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-mannanase and α-galactosidase are commonly used to break down the compound into simpler sugars.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to modify the structure of the compound.
Glycosylation: Glycosyltransferases can add additional sugar units to the compound under specific conditions.
Major Products: The major products formed from these reactions include simpler sugars like mannose and galactose, as well as modified oligosaccharides .
Wissenschaftliche Forschungsanwendungen
a-D-Galactosyl-mannotriose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of a-D-Galactosyl-mannotriose involves its interaction with specific enzymes that break down its mannose backbone. Enzymes like β-mannanase and α-galactosidase cleave the glycosidic bonds, releasing the constituent sugars . These enzymes target specific molecular sites on the compound, facilitating its hydrolysis and subsequent utilization in various biological processes.
Vergleich Mit ähnlichen Verbindungen
- 6 1-α-D-Galactosyl-mannobiose
- 6 3,6 4-α-D-Galactosyl-mannopentaose
- Galactoglucomannans
Comparison: a-D-Galactosyl-mannotriose is unique due to its specific arrangement of galactose and mannose units. Compared to other galactomannans, it has a distinct structure that influences its enzymatic hydrolysis and functional properties . For example, galactoglucomannans contain both glucose and mannose units, whereas this compound is composed solely of mannose and galactose .
Eigenschaften
Molekularformel |
C24H42O21 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
2-[[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(13(32)15(34)21(38)40-8)45-24-18(37)14(33)19(7(3-27)43-24)44-23-17(36)12(31)10(29)6(2-26)42-23/h5-38H,1-4H2 |
InChI-Schlüssel |
OSONIRPJYITFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)

![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)



